N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
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Overview
Description
N-{4-[(4-METHOXYPHENYL)SULFAMOYL]PHENYL}-2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE is a complex organic compound that features a benzothiazole ring, a sulfonamide group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-METHOXYPHENYL)SULFAMOYL]PHENYL}-2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminophenylacetic acid to form an intermediate sulfonamide. This intermediate is then reacted with 2-mercaptobenzothiazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-METHOXYPHENYL)SULFAMOYL]PHENYL}-2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiazole ring or the methoxyphenyl group.
Scientific Research Applications
N-{4-[(4-METHOXYPHENYL)SULFAMOYL]PHENYL}-2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[(4-METHOXYPHENYL)SULFAMOYL]PHENYL}-2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzothiazole ring can interact with various proteins and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}-2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE
- N-{4-[(3-METHOXYPHENYL)SULFAMOYL]PHENYL}-2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE
- 4-AMINO-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE
- 4-AMINO-N-(3-METHOXYPHENYL)BENZENESULFONAMIDE
Uniqueness
N-{4-[(4-METHOXYPHENYL)SULFAMOYL]PHENYL}-2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H19N3O5S2 |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C22H19N3O5S2/c1-30-17-10-6-16(7-11-17)24-32(28,29)18-12-8-15(9-13-18)23-21(26)14-25-19-4-2-3-5-20(19)31-22(25)27/h2-13,24H,14H2,1H3,(H,23,26) |
InChI Key |
CVBFKDDWXTYBMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4SC3=O |
Origin of Product |
United States |
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